molecular formula C16H14ClN3S B11086152 5-(4-chlorobenzyl)-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(4-chlorobenzyl)-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11086152
M. Wt: 315.8 g/mol
InChI Key: SKKNQQQYZITNHY-UHFFFAOYSA-N
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Description

5-(4-chlorobenzyl)-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorobenzyl)-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl chloride with 2-methylphenyl hydrazine to form an intermediate, which is then cyclized using thiourea to yield the desired triazole-thione compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring

    Reduction: Reduced forms of the compound

    Substitution: Substituted triazole derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, 5-(4-chlorobenzyl)-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been studied for its potential as an antimicrobial and antifungal agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. Its triazole ring is a common motif in many pharmaceuticals, and modifications to this structure can lead to compounds with enhanced biological activity.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzyl)-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This interaction can inhibit the function of enzymes or disrupt cellular processes, leading to its antimicrobial and antifungal effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorobenzyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 5-(4-chlorobenzyl)-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one

Uniqueness

The unique combination of the 4-chlorobenzyl and 2-methylphenyl groups in 5-(4-chlorobenzyl)-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione imparts distinct chemical and biological properties. This specific arrangement enhances its stability and reactivity, making it more effective in its applications compared to similar compounds.

Properties

Molecular Formula

C16H14ClN3S

Molecular Weight

315.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14ClN3S/c1-11-4-2-3-5-14(11)20-15(18-19-16(20)21)10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,19,21)

InChI Key

SKKNQQQYZITNHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=S)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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